Cholestane

Description

Properties

IUPAC Name |

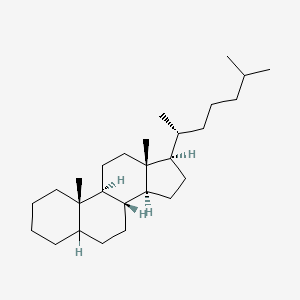

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870548 | |

| Record name | CERAPP_53193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14982-53-7, 481-21-0 | |

| Record name | Cholestane (VAN8C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholestane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholestane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cholestane Biosynthesis Pathway in Marine Organisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The marine environment harbors a vast diversity of organisms that synthesize a remarkable array of sterols, with the cholestane skeleton being a fundamental structural motif. The biosynthesis of this compound and its derivatives in marine organisms is a complex and fascinating area of research, revealing unique enzymatic machinery and regulatory networks. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in marine organisms, with a focus on key enzymatic steps, quantitative data on sterol composition, detailed experimental protocols, and the regulatory mechanisms that govern this vital metabolic process. The information presented herein is intended to serve as a valuable resource for researchers in marine natural products chemistry, drug discovery, and related fields.

Core this compound Biosynthesis Pathways

The biosynthesis of this compound-based sterols in marine organisms originates from acetyl-CoA and proceeds through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway to produce the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The subsequent cyclization of 2,3-oxidosqualene represents a major bifurcation in sterol biosynthesis, leading to either lanosterol or cycloartenol as the primary tetracyclic intermediate.

The Lanosterol Pathway

Primarily associated with animals and fungi, the lanosterol pathway is initiated by the enzyme lanosterol synthase (LSS), which catalyzes the cyclization of 2,3-oxidosqualene to lanosterol.[1] Subsequent enzymatic modifications, including demethylations at C-4 and C-14, and reductions, convert lanosterol to cholesterol (a key this compound). This pathway has been identified in various marine animals and some marine fungi.

The Cycloartenol Pathway

Characteristic of photosynthetic organisms, the cycloartenol pathway begins with the cyclization of 2,3-oxidosqualene to cycloartenol by the enzyme cycloartenol synthase (CAS). Cycloartenol then undergoes a series of reactions, including the opening of the cyclopropane ring, to eventually yield cholesterol or other phytosterols. Many marine algae and some invertebrates that host photosynthetic symbionts utilize this pathway.[2]

Interestingly, some marine organisms, such as the oleaginous protist Schizochytrium sp., possess a chimeric pathway exhibiting features of both algal and animal sterol biosynthesis.[3]

Quantitative Data on Sterol Composition

The sterol composition of marine organisms is highly variable, reflecting their diverse evolutionary histories and ecological niches. The following tables summarize the quantitative sterol composition of selected marine organisms.

Table 1: Sterol Composition of Selected Marine Dinoflagellates

| Sterol | Vulcanodinium rugosum (% of total free sterols)[4] | Breviolum minutum (% of total sterols)[5] |

| Cholesterol | 10.3 | 11.2 |

| Dinosterol | 18.5 | - |

| 4α,24-dimethyl-5α-cholest-22E-en-3β-ol | 29.2 | - |

| 4α,24-dimethyl-5α-cholestan-3β-ol | 9.8 | - |

| 24-demethyldinosterol | - | 27.2 |

| Other identified sterols | 32.2 | 61.6 |

| Note: '-' indicates the sterol was not reported as a major component. |

Table 2: Sterol Content of Commercially Important Shellfish (mg/100g fresh edible weight) [6]

| Sterol | Blue Crab | Shrimp | Eastern Oyster | Sea Scallop |

| Cholesterol | 96.2 - 109 | 122 - 150 | 48.7 - 71.4 | 23.4 - 30.1 |

| Brassicasterol | <0.1 | 0.2 - 0.5 | 28.9 - 45.6 | 12.6 - 21.0 |

| 24-Methylenecholesterol | 0.2 - 0.4 | 0.8 - 1.3 | 30.5 - 41.9 | 16.7 - 23.4 |

| Campesterol | 0.2 - 0.4 | 0.4 - 0.8 | 4.0 - 6.1 | 2.1 - 3.2 |

| Stigmasterol | <0.1 | <0.1 | 1.1 - 2.0 | 0.4 - 0.7 |

| β-Sitosterol | 0.2 - 0.3 | 0.4 - 0.7 | 2.2 - 3.4 | 1.1 - 1.8 |

Table 3: Enzyme Kinetic Parameters for Selected Sterol Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax | Reference |

| Sterol C24-Methyltransferase (SMT) | Chlamydomonas reinhardtii (green alga) | Cycloartenol | 35 ± 3 | 100 pmol/min/mg protein | [7] |

| Sterol 14α-demethylase (CYP51) | Danio rerio (zebrafish) | Lanosterol | - | 3.2 nmol/min/nmol CYP51 | [8] |

| Note: '-' indicates data not available in the cited source. |

Experimental Protocols

Protocol for Extraction and Quantification of Sterols from Marine Invertebrates (e.g., Sponges, Corals)

This protocol provides a general framework for the extraction and analysis of sterols from marine invertebrate tissues.

1. Sample Preparation:

-

Flash-freeze the collected marine organism in liquid nitrogen immediately after collection.

-

Lyophilize the frozen tissue to remove water.

-

Grind the dried tissue into a fine powder using a mortar and pestle.

2. Lipid Extraction (modified Folch method): [9]

-

To ~1 g of powdered tissue, add 20 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Homogenize the mixture using a tissue homogenizer for 2 minutes.

-

Sonicate the homogenate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 2,000 x g for 10 minutes to pellet the tissue debris.

-

Collect the supernatant (lipid extract).

-

Re-extract the pellet with 10 mL of the chloroform:methanol solution and combine the supernatants.

-

Add 0.2 volumes of 0.9% NaCl solution to the combined extract and vortex thoroughly.

-

Centrifuge at 1,500 x g for 5 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Dry the chloroform extract under a stream of nitrogen gas.

3. Saponification:

-

To the dried lipid extract, add 5 mL of 1 M methanolic KOH.

-

Heat the mixture at 80°C for 1 hour to hydrolyze sterol esters.

-

After cooling, add 5 mL of distilled water and 10 mL of n-hexane.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the non-saponifiable lipids (including free sterols).

-

Repeat the hexane extraction twice more and combine the hexane fractions.

-

Wash the combined hexane fractions with distilled water until the aqueous layer is neutral.

-

Dry the hexane extract over anhydrous sodium sulfate and then evaporate to dryness under nitrogen.

4. Derivatization for GC-MS Analysis: [10]

-

To the dried sterol fraction, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of anhydrous pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

-

Evaporate the derivatization reagents under a gentle stream of nitrogen.

-

Re-dissolve the derivatized sterols in 100 µL of hexane for GC-MS analysis.

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: ZB-50 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 270°C.

-

Oven Program: Initial temperature of 100°C for 1 min, ramp at 8°C/min to 200°C (hold for 2 min), then ramp at 3°C/min to 300°C (hold for 15 min).

-

Mass Spectrometer: Agilent 5973 or similar.

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Scan mode (m/z 50-600).

-

Identification: Compare mass spectra and retention times with authentic standards and mass spectral libraries (e.g., NIST).

Isotopic Labeling to Trace Biosynthesis

Isotopic labeling studies are powerful tools to elucidate biosynthetic pathways.[12]

1. Precursor Selection:

-

Use stable isotope-labeled precursors such as 13C-acetate, 13C-mevalonate, or deuterated water (D2O).

2. Incubation:

-

For microorganisms (e.g., algae, bacteria), introduce the labeled precursor into the culture medium.

-

For invertebrates, administer the labeled precursor via injection or by feeding with labeled food.

-

Incubate the organism for a defined period to allow for incorporation of the label into the sterols.

3. Extraction and Analysis:

-

Extract and purify the sterols as described in Protocol 4.1.

-

Analyze the purified sterols using GC-MS or LC-MS.

-

Determine the incorporation of the isotopic label by analyzing the mass shifts in the molecular ions and fragment ions of the sterols.

4. Data Interpretation:

-

The pattern of label incorporation provides insights into the biosynthetic route and the activity of specific enzymes.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process to maintain cellular homeostasis. The primary regulatory mechanism in animals involves the Sterol Regulatory Element-Binding Proteins (SREBPs).[13]

The SREBP Pathway

SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[14] The activity of SREBPs is regulated by cellular sterol levels.

-

High Sterol Levels: When cellular cholesterol levels are high, SREBP is retained in the endoplasmic reticulum (ER) membrane in an inactive complex with SREBP-cleavage activating protein (SCAP) and Insulin-induced gene (Insig).

-

Low Sterol Levels: When cellular cholesterol levels are low, the SCAP-SREBP complex is transported to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases (S1P and S2P), releasing the N-terminal active domain. This active domain translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, upregulating their transcription.[13]

While this pathway is well-characterized in mammals, evidence suggests that SREBP homologs are present and functional in some marine invertebrates, including mollusks and crustaceans, where they are implicated in the regulation of lipid metabolism.[3] However, in many invertebrates that are cholesterol auxotrophs, the SREBP pathway may be regulated by other lipids, such as phosphatidylethanolamine in Drosophila.[13]

Conclusion

The this compound biosynthesis pathway in marine organisms is a rich and diverse field of study. While the fundamental steps are conserved across different life forms, marine organisms exhibit unique adaptations and variations in their sterol biosynthetic machinery. This guide has provided an overview of the core pathways, quantitative data on sterol composition, detailed experimental protocols for sterol analysis, and a summary of the key regulatory mechanisms. Further research, particularly in the areas of enzyme kinetics and the specific regulatory networks in marine invertebrates, will undoubtedly uncover new insights into the fascinating world of marine sterol biosynthesis and may lead to the discovery of novel enzymes and bioactive compounds with potential applications in medicine and biotechnology.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific applications and organisms. Always follow appropriate laboratory safety procedures.

References

- 1. Plant lanosterol synthase: divergence of the sterol and triterpene biosynthetic pathways in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. researchgate.net [researchgate.net]

- 4. Sterol biosynthesis and metabolism in marine invertebrates [degruyterbrill.com]

- 5. researchgate.net [researchgate.net]

- 6. Sterol composition of shellfish species commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization, mutagenesis and mechanistic analysis of an ancient algal sterol C24-methyltransferase: Implications for understanding sterol evolution in the green lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sterol Regulation of Metabolism, Homeostasis, and Development | Annual Reviews [annualreviews.org]

- 9. researchgate.net [researchgate.net]

- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 11. Isoquinolinequinone Derivatives from a Marine Sponge (Haliclona sp.) Regulate Inflammation in In Vitro System of Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evolutionary conservation and adaptation in the mechanism that regulates SREBP action: what a long, strange tRIP it's been - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The sterol regulatory element-binding protein pathway: control of lipid homeostasis through regulated intracellular transport - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of Cholestane and Its Natural Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestane, a saturated tetracyclic hydrocarbon, forms the fundamental backbone of a vast array of biologically significant molecules, including cholesterol, bile acids, and steroid hormones. The specific three-dimensional arrangement of atoms, or stereochemistry, within the this compound framework is paramount to the biological activity and physical properties of its derivatives. This technical guide provides a comprehensive exploration of the core stereochemistry of this compound and its principal naturally occurring isomers. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields where a nuanced understanding of steroid structure is critical.

This guide will delve into the IUPAC nomenclature, the absolute configuration of stereocenters, the conformational analysis of the fused ring system, and the key stereochemical differences between major isomers. Furthermore, it will outline the principles of common experimental protocols used to elucidate these complex three-dimensional structures and present key quantitative data to facilitate comparison.

Core Stereochemistry of the this compound Skeleton

The this compound molecule (C₂₇H₄₈) is built upon a perhydrocyclopentanophenanthrene ring system, consisting of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D) fused together. The stereochemistry of this rigid ring system is defined by the spatial arrangement of atoms and substituents at the various chiral centers.

IUPAC Nomenclature and Stereochemical Descriptors

The stereochemistry of substituents on the this compound ring is denoted using α and β descriptors.[1]

-

β-substituents are those that project above the plane of the ring system, represented by a solid wedge.

-

α-substituents are those that project below the plane, represented by a dashed wedge.

The fusion of the rings also dictates the overall shape of the molecule and is described as either cis or trans. This is determined by the relative stereochemistry of the atoms or groups at the ring junctions.[2]

The Chair Conformation

To minimize steric and torsional strain, the cyclohexane rings (A, B, and C) of the this compound skeleton adopt a stable chair conformation.[3] This conformational rigidity is a defining feature of the steroid nucleus and has profound implications for the orientation of substituents and their interactions with biological receptors.

Key Natural Isomers of this compound

The most significant natural isomers of this compound are 5α-cholestane and 5β-cholestane (coprostane), which differ in the stereochemistry at the junction of the A and B rings.

5α-Cholestane (this compound)

In 5α-cholestane, the A and B rings are trans-fused. This results in a relatively flat, planar structure. The hydrogen atom at the C-5 position is in the α-orientation (pointing down).[4] The B/C and C/D ring junctions are also typically in a trans configuration in naturally occurring steroids.[2] This all-trans fusion imparts a high degree of rigidity to the molecule. The naturally produced stereoisomer of cholesterol has a stereochemical orientation of 3β-ol, 5α(H), 14α(H), 17α(H), and 20R, which is generally maintained during its degradation to this compound.

5β-Cholestane (Coprostane)

In contrast, 5β-cholestane, also known as coprostane, features a cis-fused A/B ring system.[5] In this configuration, the hydrogen atom at the C-5 position is in the β-orientation (pointing up). This cis fusion creates a distinct bend in the molecule, differentiating its three-dimensional shape significantly from the more linear 5α-isomer.[4]

Other Naturally Occurring Stereoisomers

Beyond the A/B ring junction, stereoisomerism can also occur at other chiral centers within the this compound skeleton, giving rise to a variety of other natural isomers. These are often formed through diagenetic processes over geological time. Some of these include:

-

14β-Cholestane and 17β-Cholestane: Isomers with a cis-fusion at the C/D ring junction, which introduces a further bend in the molecular structure.

-

20R- and 20S-Cholestane: These are epimers that differ in the stereochemistry at the C-20 position within the side chain. The 20R configuration is the naturally occurring biological form, while the 20S form is considered the more geologically stable epimer.[6]

The following diagram illustrates the stereochemical relationship between 5α-cholestane and its primary natural isomer, 5β-cholestane (coprostane), highlighting the key difference at the A/B ring junction.

Quantitative Stereochemical Data

The precise geometry of this compound isomers can be described by various quantitative parameters. The following tables summarize some of the key physical and spectroscopic data for 5α-cholestane and 5β-cholestane.

| Property | 5α-Cholestane | 5β-Cholestane (Coprostane) | Reference |

| Melting Point | 80-80.5 °C | 72 °C | [7] |

| Specific Rotation [α]D | +24.4° (in CHCl₃) | +25.1° (c=2 in CHCl₃) | [8] |

Note: Specific rotation values can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocols for Stereochemical Determination

A variety of sophisticated analytical techniques are employed to determine the complex stereochemistry of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the three-dimensional structure of steroids in solution.[9]

-

1D and 2D NMR Techniques: A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all the proton and carbon signals in the molecule.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining stereochemistry. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing definitive information about the relative orientation of atoms and substituents.[10] For small molecules like this compound, NOESY experiments are generally effective. A typical NOESY experiment on a small molecule would involve a mixing time in the range of 300-500 ms.[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of all stereocenters and precise bond lengths, bond angles, and dihedral angles. A crystal structure for 5α-cholestane is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 183809.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of this compound isomers. Different stereoisomers often exhibit slightly different retention times on a GC column, allowing for their separation. The mass spectrometer provides information about the molecular weight and fragmentation pattern, which aids in identification. Temperature programming of the GC oven is essential for achieving good separation of complex mixtures of steranes. A typical temperature program might start at a lower temperature (e.g., 70°C), ramp up to a high temperature (e.g., 308°C), and then hold for a period to ensure all compounds elute.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration and conformation of chiral molecules in solution.[11] The experimental VCD spectrum is compared with the theoretically calculated spectrum for a known absolute configuration to make an assignment.

The following diagram illustrates a general experimental workflow for the determination of this compound stereochemistry.

Biosynthesis of this compound

This compound is not biosynthesized directly but is a diagenetic product of cholesterol. The biosynthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA. Key intermediates include mevalonate, isopentenyl pyrophosphate, squalene, and lanosterol. The conversion of lanosterol to cholesterol involves a series of enzymatic reactions that modify the ring structure and side chain. The stereochemistry established during cholesterol biosynthesis is largely retained during the natural conversion to this compound, which primarily involves the reduction of the C5-C6 double bond and removal of the 3β-hydroxyl group.

The following diagram outlines the biosynthetic pathway leading to cholesterol, the precursor of this compound.

Conclusion

The stereochemistry of the this compound core is a critical determinant of the structure and function of a vast number of natural products. The distinction between the planar 5α-cholestane and the bent 5β-cholestane (coprostane) provides a fundamental example of how a single stereochemical change can dramatically alter molecular shape. A comprehensive understanding of the stereochemical nuances of these and other natural isomers is essential for researchers in fields ranging from geochemistry to medicinal chemistry. The application of advanced analytical techniques such as 2D NMR, X-ray crystallography, GC-MS, and VCD is indispensable for the accurate elucidation of these complex three-dimensional structures. This guide provides a foundational overview to aid in these endeavors.

References

- 1. Steroid - Numbering, Nomenclature, System | Britannica [britannica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Structure of Steroids [med.uc.edu]

- 5. youtube.com [youtube.com]

- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 7. 5alpha-Cholestane | C27H48 | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of Cholestane Derivatives in Cell Membrane Dynamics and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cell membrane, a fluid and dynamic barrier, is central to cellular life, and its intricate functions are profoundly influenced by its lipid composition. Among the most critical of these lipids are cholestane derivatives, a class of molecules based on the this compound steroid nucleus. This technical guide provides an in-depth exploration of the multifaceted biological functions of these derivatives in cell membranes, focusing on their impact on membrane structure, their role in critical signaling pathways, and their emerging significance as therapeutic targets.

This compound Derivatives and the Structural Integrity of Cell Membranes

This compound derivatives, with cholesterol being the most prominent member in animal cells, are master regulators of the physical properties of the cell membrane. Their rigid, planar steroid ring structure and amphipathic nature allow them to intercalate between phospholipids, thereby modulating membrane fluidity, permeability, and the formation of specialized microdomains known as lipid rafts.

Modulation of Membrane Fluidity

The term "membrane fluidity" refers to the viscosity of the lipid bilayer, which affects the lateral diffusion of both lipids and membrane proteins. This compound derivatives have a dual role in regulating fluidity:

-

At physiological temperatures , they decrease fluidity by restricting the motion of phospholipid fatty acid chains. This "ordering effect" makes the membrane less deformable and more stable.

-

At lower temperatures , they prevent the tight packing of phospholipids, thereby increasing fluidity and preventing the membrane from entering a gel-like state.

The effect of this compound derivatives on membrane fluidity can be quantified using techniques such as fluorescence spectroscopy with probes like Laurdan. The Generalized Polarization (GP) value, derived from the emission spectrum of Laurdan, provides a measure of membrane lipid packing. Higher GP values indicate a more ordered, less fluid membrane.

Control of Membrane Permeability

The permeability of the cell membrane to small molecules is crucial for maintaining cellular homeostasis. This compound derivatives, particularly cholesterol, play a significant role in reducing the passive permeability of the membrane to water-soluble molecules and ions. They achieve this by filling the gaps between phospholipids, which reduces the free volume within the hydrophobic core of the bilayer and creates a more tightly packed and less permeable barrier[1][2].

Formation and Stability of Lipid Rafts

Lipid rafts are dynamic, nanoscale assemblies of specific lipids and proteins within the cell membrane. These microdomains are enriched in cholesterol, sphingolipids, and certain proteins, and they are thought to function as platforms for signal transduction, protein trafficking, and membrane sorting[3].

Cholesterol is essential for the formation and stability of lipid rafts. Its planar structure allows it to pack tightly with the saturated acyl chains of sphingolipids, leading to the formation of a liquid-ordered (Lo) phase that is distinct from the surrounding liquid-disordered (Ld) phase of the bulk membrane. Oxidized cholesterol derivatives, or oxysterols, can have varied effects on lipid raft stability. For instance, 7-ketocholesterol has been shown to disrupt lipid rafts, while 25-hydroxycholesterol may have a stabilizing effect depending on the membrane composition[4][5].

Quantitative Impact of this compound Derivatives on Membrane Properties

The following tables summarize key quantitative data on the effects of various this compound derivatives on the biophysical properties of cell membranes.

| Derivative | Method | System | Parameter | Molar Ratio/Concentration | Change from Control | Reference(s) |

| Cholesterol | Laurdan GP | Hippocampal neurons | Membrane Fluidity (GP value) | MβCD treatment (depletion) | ↓ 46 ± 3.3% | [6] |

| Cholesterol enrichment | ↑ 38 ± 2.7% | [6] | ||||

| Microfluidic microscopy | POPC GUVs | CO₂ Permeability | 60 mol% | ↓ ~10-fold | [7][8] | |

| SAXS/SANS & ²H NMR | DMPC, POPC, DOPC membranes | Membrane Thickness | 50 mol% | ↑ (lipid dependent) | [6] | |

| Area per Lipid | 50 mol% | ↓ (lipid dependent) | [6] | |||

| NSE & MD Simulations | DMPC, POPC, DOPC membranes | Bending Modulus (Elasticity) | 50 mol% | ↑ (lipid dependent) | [6] | |

| 25-Hydroxycholesterol | Atomic Force Microscopy | Supported lipid bilayers | Membrane Rigidity | - | ↓ (inhibits cholesterol's condensing effect) | [9][10] |

| Langmuir Monolayer | Mixed monolayers with sphingolipids | Molecular Interactions | - | Similar strength to cholesterol | [11] | |

| This compound-3β,5α,6β-triol | Patch-clamp | Cultured mouse cortical neurons | ASIC1a channel current | - | Inhibition | [12] |

| HEK-293 cells with NMDA receptors | NMDA-mediated currents | Physiological concentrations | ↓ | [13][14] | ||

| Cytochemical assay | Cultured aortic smooth muscle cells | Na+,K+-ATPase activity | 10 µg/ml (24-48h) | Marked inhibition | [15] | |

| 5'-nucleotidase activity | 10 µg/ml (24-48h) | Marked inhibition | [15] | |||

| 7β-Hydroxycholesterol | Fluorescence Quenching | POPC liposomes | Dithionite Permeability | 10 mol% | No significant change | [16] |

| 27-Hydroxycholesterol | Fluorescence Quenching | POPC liposomes | Dithionite Permeability | 10 mol% | ↑ | [16] |

| MD Simulations | POPC bilayers | Water Permeability | 10 mol% | ↑ | [16] |

This compound Derivatives in Cellular Signaling

Beyond their structural roles, this compound derivatives are critical players in various signal transduction pathways, acting as signaling molecules themselves or by modulating the function of membrane-associated proteins.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and is also implicated in cancer. Cholesterol plays a unique and essential role in this pathway. The Hedgehog protein undergoes a crucial auto-processing step where a cholesterol molecule is covalently attached to its C-terminus. This modification is critical for the proper secretion, trafficking, and signaling activity of the Hh ligand[9][17][18][19][20][21]. The binding of the cholesterol-modified Hh ligand to its receptor, Patched (PTCH), alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein, which then initiates the downstream signaling cascade.

Caption: Hedgehog signaling pathway activation.

The Liver X Receptor (LXR) Signaling Pathway

Liver X Receptors (LXRs) are nuclear receptors that function as cellular cholesterol sensors. They are activated by specific oxysterols, which are oxidized derivatives of cholesterol[20][22][23][24][25][26][27][28]. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional regulation of genes involved in cholesterol efflux, transport, and catabolism, thereby playing a crucial role in maintaining cholesterol homeostasis.

Caption: Liver X Receptor (LXR) signaling pathway.

Experimental Protocols for Studying this compound Derivatives in Membranes

A variety of biophysical techniques are employed to investigate the effects of this compound derivatives on cell membranes. Below are detailed methodologies for some of the key experiments.

Measuring Membrane Fluidity using Laurdan Fluorescence Spectroscopy

Principle: Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In a more ordered (less fluid) membrane, there is less water penetration, and Laurdan emits blue-shifted light. In a more disordered (fluid) membrane, increased water penetration leads to a red-shifted emission. The Generalized Polarization (GP) is calculated to quantify this shift.

Protocol:

-

Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency in a suitable multi-well plate (e.g., 96-well black, clear bottom).

-

Prepare a stock solution of Laurdan (e.g., 1 mM in DMSO).

-

Dilute the Laurdan stock solution in cell culture medium to a final concentration of 5-10 µM.

-

Remove the old medium from the cells and add the Laurdan-containing medium.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

-

Treatment with this compound Derivatives:

-

Prepare solutions of the this compound derivatives to be tested at various concentrations in cell culture medium.

-

After the Laurdan labeling, wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add the medium containing the this compound derivatives to the respective wells.

-

Incubate for the desired period.

-

-

Fluorescence Measurement:

-

Use a fluorescence plate reader equipped with monochromators or appropriate filters.

-

Set the excitation wavelength to 350 nm.

-

Measure the fluorescence emission intensity at two wavelengths: 440 nm (for the ordered phase) and 490 nm (for the disordered phase).

-

-

Data Analysis:

-

Calculate the Generalized Polarization (GP) for each well using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

-

Compare the GP values of treated cells to control (untreated) cells. A higher GP value indicates decreased membrane fluidity.

-

Studying Lipid Rafts using Fluorescence Recovery After Photobleaching (FRAP)

Principle: FRAP is used to measure the lateral mobility of fluorescently labeled molecules in a membrane. A specific area of the membrane is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that area is monitored as unbleached molecules diffuse in. Slower recovery indicates reduced mobility, which can be characteristic of molecules within lipid rafts.

Protocol:

-

Cell Preparation and Labeling:

-

Transfect cells with a plasmid encoding a fluorescently tagged protein of interest (e.g., a GFP-fusion protein) known to associate with lipid rafts. Alternatively, label cells with a fluorescent lipid analog or a lipid-binding toxin (e.g., Alexa Fluor 488-cholera toxin B subunit to label GM1, a raft-associated ganglioside).

-

Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.

-

-

FRAP Experiment:

-

Mount the dish on the stage of a confocal laser scanning microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

-

Identify a region of interest (ROI) on the plasma membrane of a cell.

-

Acquire a few pre-bleach images of the ROI at low laser power.

-

Photobleach the ROI with a short burst of high-intensity laser light at the appropriate wavelength for the fluorophore.

-

Immediately begin acquiring a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence.

-

-

Data Analysis:

-

Measure the fluorescence intensity within the bleached ROI over time.

-

Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

-

Normalize the fluorescence recovery data.

-

Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient of the fluorescently labeled molecule.

-

Compare these parameters under different conditions (e.g., with and without cholesterol depletion using methyl-β-cyclodextrin) to assess the influence of lipid rafts on molecular mobility.

-

Investigating Molecular Proximity in Membranes with Förster Resonance Energy Transfer (FRET) Microscopy

Principle: FRET is a non-radiative energy transfer process that occurs between two fluorophores (a donor and an acceptor) when they are in very close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. FRET microscopy can be used to study the co-localization and interaction of molecules within lipid rafts.

Protocol:

-

Probe Selection and Cell Labeling:

-

Select a suitable FRET pair of fluorophores (e.g., CFP and YFP, or Alexa Fluor 488 and Alexa Fluor 555).

-

Label the molecules of interest (e.g., two different proteins or a protein and a lipid) with the donor and acceptor fluorophores. This can be done through genetic fusion (e.g., ProteinA-CFP and ProteinB-YFP) or chemical labeling.

-

Introduce the labeled molecules into the cells.

-

-

FRET Imaging:

-

Use a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor, acceptor, and FRET channels).

-

Acquire images in three channels:

-

Donor excitation, donor emission.

-

Acceptor excitation, acceptor emission.

-

Donor excitation, acceptor emission (the FRET channel).

-

-

-

Data Analysis:

-

Correct the raw FRET image for spectral bleed-through (crosstalk) from the donor and acceptor channels.

-

Calculate the FRET efficiency on a pixel-by-pixel basis using one of several established methods (e.g., sensitized emission, acceptor photobleaching).

-

Generate a FRET efficiency map to visualize the regions of the cell where the labeled molecules are in close proximity, indicative of interaction or co-localization within structures like lipid rafts.

-

Experimental Workflow for Studying this compound Derivative-Membrane Interactions

The following diagram illustrates a general workflow for investigating the impact of a novel this compound derivative on cell membrane properties.

Caption: A general experimental workflow.

Conclusion and Future Directions

This compound derivatives are indispensable components of cellular membranes, exerting profound control over their structural organization and signaling functions. A detailed understanding of how different derivatives modulate these properties is crucial for advancing our knowledge of fundamental cell biology and for the development of novel therapeutics. While the roles of cholesterol are well-established, the diverse and sometimes opposing effects of its various oxidized and synthetic derivatives represent a burgeoning field of research. Future investigations should focus on elucidating the precise structure-activity relationships of a wider range of this compound derivatives, which will undoubtedly unveil new regulatory mechanisms and open up new avenues for pharmacological intervention in diseases where membrane dysfunction plays a critical role.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. Fluorescence Recovery After Photobleaching Studies of Lipid Rafts | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | FRET in Membrane Biophysics: An Overview [frontiersin.org]

- 5. Cholesterol modulates membrane elasticity via unified biophysical laws - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Laurdan fluorescence lifetime discriminates cholesterol content from changes in fluidity in living cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. mdpi.com [mdpi.com]

- 13. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Tail-Oxidized Cholesterol Enhances Membrane Permeability for Small Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence recovery after photobleaching (FRAP) [protocols.io]

- 17. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanical properties of the high cholesterol-containing membrane: An AFM study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Liver X receptors (LXR) as therapeutic targets in dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]

- 21. Fluorescence recovery after photobleaching studies of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Liver x receptor signaling pathways and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Local partition coefficients govern solute permeability of cholesterol-containing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 26. Liver X receptor signaling pathways in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Cholestane as a Biomarker for Early Animal Evolution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest to unravel the origins of animal life, the rock record provides precious few clues from the time preceding the Cambrian Explosion. Molecular fossils, or biomarkers, offer a powerful lens into this deep past, providing evidence of life forms that left no skeletal remains. Among these chemical fossils, the sterane cholestane (C27) has emerged as a pivotal, albeit contentious, biomarker potentially tracing the earliest animals back to the Neoproterozoic Era, over 635 million years ago. This technical guide provides an in-depth exploration of this compound's role as a biomarker for early animal evolution, focusing on the quantitative data, experimental protocols, and biochemical pathways that underpin this fascinating area of research.

This compound is a saturated tetracyclic steroid that is the geologically stable end-product of the diagenesis of cholesterol.[1] Cholesterol is the primary sterol in the cell membranes of demosponges (a class of sponges), leading to the "sponge biomarker hypothesis." This hypothesis posits that the presence of abundant C27 steranes (this compound) in ancient sedimentary rocks points to a significant presence of demosponges, and therefore, early animals, in the corresponding paleoenvironment.[2] However, this hypothesis is not without its challengers, as other organisms, such as certain types of algae, can also produce C27 sterols, and diagenetic processes could potentially alter other sterols into C27 steranes.[2]

This guide will delve into the quantitative evidence, the sophisticated analytical techniques used to identify and quantify these molecular fossils, and the biochemical and geological pathways that govern their formation and preservation.

The "Sponge Biomarker Hypothesis"

The core of the "sponge biomarker hypothesis" is the assertion that the detection of high relative abundances of C27 steranes in Neoproterozoic rocks signals the presence of demosponges, pushing the origin of animals back significantly before their first appearance in the fossil record. This hypothesis is supported by the fact that some modern demosponge species produce C30 sterols that, upon diagenesis, could also contribute to the sterane record.[3][4] The co-occurrence of C30 steranes, such as 24-isopropylthis compound (24-ipc), with C27 steranes in some Neoproterozoic formations strengthens this proposed link to early sponges.[3]

However, the specificity of this compound as a sponge biomarker is a subject of ongoing scientific debate. Researchers have pointed out that other eukaryotic organisms, including red and green algae, can also produce cholesterol, the precursor to this compound.[4] Furthermore, some studies suggest that diagenetic alteration of more abundant C29 algal sterols could potentially generate C27 steranes, complicating the interpretation of the sterane record.[2] Resolving this controversy requires a multi-faceted approach, combining careful quantitative analysis of sterane distributions with compound-specific isotope analysis to help differentiate between potential biological sources.

Quantitative Analysis of Steranes in the Neoproterozoic

The relative abundance of different steranes (C27, C28, and C29) in ancient sedimentary rocks is a key line of evidence in the debate over early animal evolution. The following tables summarize quantitative data from various studies, providing a snapshot of the sterane distribution during the Cryogenian and Ediacaran periods.

Table 1: Relative Abundance of C27, C28, and C29 Steranes in Neoproterozoic Formations

| Geological Period | Formation / Location | C27 (this compound) % | C28 (Ergostane) % | C29 (Stigmastane) % | Reference |

| Cryogenian | Huqf Supergroup, South Oman Salt Basin | Dominant | Lower | Lower | [5] |

| Ediacaran | Huqf Supergroup, South Oman Salt Basin | High | Variable | Variable | [2] |

| Ediacaran | Eastern Llanos Basin | Predominantly C27 | Lower | Higher than C28 | [6] |

| Ediacaran | Zagros Basin, Iran | Lower | Lower | Dominant | [7] |

| Neoproterozoic-Cambrian | Various (Oman, Siberia, India) | ~97% (avg.) | ~3% (avg. C30) | - | [4][8] |

Table 2: C30 Sterane Abundance in Neoproterozoic Rocks (Proposed Sponge Biomarkers)

| Geological Period | Formation / Location | C30 Steranes (% of total C27-C30 steranes) | Key C30 Compounds | Reference |

| Cryogenian-Cambrian | Huqf Supergroup, South Oman Salt Basin | 1 - 4% (can be >5%) | 24-isopropylthis compound (24-ipc), 26-methylstigmastane (26-mes) | [3] |

| Neoproterozoic | Huqf Supergroup, South Oman Salt Basin | Average 2.7% | 63% of C30 is 24-ipc | [2] |

Experimental Protocols

The analysis of sterane biomarkers from ancient rocks requires meticulous and highly sensitive analytical techniques. The following sections detail the key experimental protocols involved in this research.

Biomarker Extraction from Sedimentary Rocks

This protocol outlines the steps for extracting organic biomarkers from rock samples.

Detailed Steps:

-

Sample Preparation:

-

Crush 5-10g of the rock sample into a fine powder using a mortar and pestle.

-

Clean the powdered sample by rinsing with dichloromethane (DCM) and methanol (MeOH) to remove surface contaminants.

-

-

Extraction:

-

Extract the powdered rock using a Microwave Accelerated Reaction System at 100°C with a mixture of DCM:MeOH (9:1 v/v) for 15 minutes. Alternatively, use Soxhlet extraction for several hours.[3]

-

After extraction, centrifuge the sample to separate the solvent from the rock residue.

-

Carefully collect the supernatant, which contains the Total Lipid Extract (TLE).

-

-

Fractionation:

-

Prepare a silica gel column for chromatography.

-

Apply the TLE to the top of the column.

-

Elute the saturated hydrocarbon fraction (which includes the steranes) with hexane.

-

Subsequently, elute the aromatic and polar fractions using solvents of increasing polarity (e.g., DCM:hexane and DCM:MeOH).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Steranes

GC-MS is the primary technique used to separate, identify, and quantify steranes.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: DB-5ms (or equivalent) capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 30°C/minute to 100°C.

-

Ramp 2: 4°C/minute to 308°C.

-

Hold at 308°C for 8 minutes.[9]

-

-

Mass Spectrometer: Single quadrupole or tandem quadrupole (for higher selectivity).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 50-570) and Selected Ion Monitoring (SIM) for characteristic sterane fragment ions (e.g., m/z 217).[4]

Compound-Specific Isotope Analysis (CSIA) of Steranes

CSIA measures the stable carbon isotope ratios (δ¹³C) of individual compounds, which can help to distinguish between different biological sources.

GC-C-IRMS Protocol Outline:

-

Sample Preparation: The saturated hydrocarbon fraction is prepared as for GC-MS analysis.

-

GC Separation: The sample is injected into a gas chromatograph with a similar setup as for GC-MS to separate the individual steranes.

-

Combustion: As each compound elutes from the GC column, it passes through a combustion furnace (typically at >900°C) where it is converted to CO₂ gas.

-

Isotope Ratio Mass Spectrometry (IRMS): The CO₂ gas is then introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂.

-

Data Analysis: The measured isotope ratios are compared to a standard (Vienna Pee Dee Belemnite - VPDB) and reported in delta notation (δ¹³C).

Instrumentation: A gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer (GC-C-IRMS).[10][11]

Biochemical and Diagenetic Pathways

Simplified Cholesterol Biosynthesis Pathway

Cholesterol biosynthesis is a complex, multi-step process that occurs in the endoplasmic reticulum. The following diagram provides a simplified overview of the key stages.

While the general pathway is conserved across many eukaryotes, studies on sponges (Porifera) confirm their capability for de novo sterol biosynthesis, including cholesterol.[9][12]

Diagenesis of Cholesterol to this compound

After an organism dies and is buried in sediments, its organic molecules undergo a series of chemical transformations known as diagenesis. For cholesterol, this process involves the loss of its hydroxyl group and the saturation of its double bond to form the stable biomarker, this compound.

This transformation preserves the carbon skeleton of the original cholesterol molecule, allowing scientists to infer the presence of cholesterol-producing organisms in ancient environments.[1]

Interpretation and Challenges

The interpretation of this compound data in the context of early animal evolution is complex. While high abundances of C27 steranes in Neoproterozoic rocks are suggestive of demosponges, several challenges must be considered:

-

Source Ambiguity: As mentioned, other organisms can produce cholesterol. Therefore, the presence of this compound alone is not definitive proof of sponges.

-

Contamination: Ancient rock samples are susceptible to contamination from younger organic matter, which can introduce misleading biomarker signals. Rigorous cleaning and handling protocols are essential.

-

Thermal Maturity: With increasing temperature and pressure during burial, biomarkers can be altered or destroyed. The thermal maturity of the rock must be assessed to ensure the preservation of a reliable biomarker record.

-

Diagenetic Alteration: The possibility of diagenetic pathways that could convert other sterols (e.g., C29) into C27 steranes cannot be entirely ruled out, although recent studies suggest this is not a major contributor to the Neoproterozoic this compound record.[2]

Future research will likely focus on the use of multiple, independent biomarker proxies, coupled with advanced isotopic techniques, to build a more robust and nuanced picture of early animal evolution.

Conclusion

This compound remains a cornerstone biomarker in the study of early animal evolution. Its presence in ancient rocks provides a tantalizing glimpse into a world that predates the familiar fossil record. While the "sponge biomarker hypothesis" continues to be debated and refined, the analytical techniques and quantitative data that underpin this research represent a significant advancement in our ability to read the chemical history of life on Earth. For researchers in paleontology, geochemistry, and even drug development (where understanding the evolution of metabolic pathways can be insightful), the story of this compound serves as a compelling example of how molecular fossils can illuminate the deepest branches of the tree of life. Continued interdisciplinary research, combining geology, chemistry, and biology, will be crucial in fully deciphering the messages encoded in these ancient molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. historical-geobiology.stanford.edu [historical-geobiology.stanford.edu]

- 4. web.gps.caltech.edu [web.gps.caltech.edu]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sources of C30 steroid biomarkers in Neoproterozoic–Cambrian rocks and oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The sterols of calcareous sponges (Calcarea, Porifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biomarker and compound-specific isotope records across the Toarcian CIE at the Dormettingen section in SW Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. academic.oup.com [academic.oup.com]

Geochemical Transformation of Cholesterol to Cholestane: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Executive Summary

Cholestane, a saturated C27 steroid, is a significant biomarker in geochemistry, providing crucial insights into the history of life and paleoenvironments. It is the geologically stable end-product of the transformation of cholesterol, a sterol abundant in animals. This technical guide delineates the complex geochemical pathways of cholesterol's conversion to this compound, a process occurring over geological timescales through diagenesis and catagenesis. It covers the key chemical reactions, influential factors, intermediate compounds, and the stereochemical changes that serve as indicators of thermal maturity. Furthermore, this document provides detailed experimental protocols for laboratory simulations of these transformations and presents quantitative data to support the understanding of these processes.

The Geochemical Transformation Pathway

The conversion of cholesterol to this compound is a reductive process involving two main stages: diagenesis and catagenesis.

-

Diagenesis: Occurring at relatively low temperatures and pressures in sedimentary environments, diagenesis involves the initial alteration of cholesterol. The primary reactions are the loss of the hydroxyl (-OH) group from the C-3 position and the saturation of the double bond between C-5 and C-6.[1] This stage is often microbially mediated and can also be influenced by the catalytic activity of clay minerals.

-

Catagenesis: As sediments are buried deeper, they are subjected to higher temperatures and pressures. During catagenesis, further thermal degradation and isomerization reactions occur, leading to a variety of this compound stereoisomers.

The transformation can proceed via several interconnected pathways, primarily distinguished by the sequence of reduction and dehydration reactions.

Key Reaction Pathways and Intermediates

The transformation from cholesterol to this compound is not a single-step reaction but involves several key intermediates:

-

Dehydration to Cholestenes: The initial step is often the acid-catalyzed dehydration of cholesterol, where the hydroxyl group is removed as a water molecule, leading to the formation of cholestenes (C27H46). This reaction is readily facilitated by acidic clay minerals in sediments.

-

Formation of Cholestenone: Alternatively, microbial oxidation of cholesterol can yield cholest-4-en-3-one (cholestenone).[2] This ketone can then be subsequently reduced to this compound.

-

Hydrogenation to this compound: The unsaturated intermediates, cholestenes and cholestenone, are subsequently hydrogenated to form the fully saturated this compound (C27H48).

The overall transformation can be visualized as follows:

Caption: The primary geochemical pathways for the transformation of cholesterol to this compound.

Quantitative Data on Cholesterol Transformation

The efficiency and products of cholesterol transformation are highly dependent on the geological conditions, particularly temperature. Laboratory pyrolysis experiments provide valuable quantitative data on these processes.

Table 1: Products of Cholesterol Thermal Treatment

| Temperature (°C) | Duration (min) | Cholesterol Loss | Major Products Identified |

| 150 | 30 - 180 | Moderate | Cholesterol oxidation products (oxysterols) |

| 180 | 30 - 180 | Significant | Cholestadienes, fragmented cholesterol molecules, polymers |

| 220 | 30 - 180 | Very High | Extensive formation of cholestadienes and polymers |

Data synthesized from Derewiaka et al. (2015).[3]

Stereoisomerization as a Maturity Index

During catagenesis, this compound undergoes stereochemical isomerization at various chiral centers. The ratio of different stereoisomers is a reliable indicator of the thermal maturity of the source rock. One of the most commonly used ratios is the isomerization at C-20 of the C29 steranes.

Table 2: C29 Sterane 20S/(20S+20R) Ratios as an Indicator of Thermal Maturity

| Thermal Maturity | 20S / (20S + 20R) Ratio Range |

| Immature | < 0.2 |

| Early Mature (Oil Window) | 0.2 - 0.5 |

| Peak to Late Mature | 0.5 - 0.55 (Equilibrium) |

Data synthesized from Peters et al. (2005).[4]

Experimental Protocols

Laboratory simulations are essential for understanding the mechanisms and kinetics of geochemical transformations. Hydrous pyrolysis is a common technique used to simulate the maturation of organic matter under conditions that mimic subsurface geological environments.

Protocol: Hydrous Pyrolysis of Cholesterol with Montmorillonite Clay

Objective: To simulate the catalytic transformation of cholesterol to this compound in a sedimentary environment.

Materials:

-

Cholesterol (99% purity)

-

Montmorillonite K-10 clay (acid-activated)

-

Deionized water

-

High-pressure stainless-steel reactor (e.g., Parr reactor) with temperature and pressure controls

-

Dichloromethane (DCM), hexane, and methanol (all HPLC grade)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Prepare a mixture of cholesterol and montmorillonite clay. A typical ratio is 1:10 by weight (e.g., 100 mg cholesterol to 1 g of clay).

-

Thoroughly grind the mixture in a mortar and pestle to ensure homogeneity.

-

Place the mixture into the reactor vessel.

-

Add deionized water to the vessel. The amount of water should be sufficient to generate the desired pressure at the reaction temperature.

-

-

Pyrolysis Reaction:

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Heat the reactor to the target temperature (e.g., 250°C, 300°C, 350°C) at a controlled rate.

-

Maintain the reaction at the target temperature for a specified duration (e.g., 24, 48, 72 hours). The pressure will increase with temperature due to the presence of water.

-

After the reaction time, cool the reactor to room temperature.

-

-

Product Extraction and Work-up:

-

Vent any remaining pressure and carefully open the reactor.

-

Transfer the entire contents (solid and liquid) to a beaker.

-

Extract the organic products from the solid residue by ultrasonication with a mixture of dichloromethane and methanol (e.g., 3 x 50 mL of 9:1 DCM:MeOH).

-

Combine the solvent extracts and filter to remove the clay particles.

-

Wash the combined extract with deionized water in a separatory funnel to remove any water-soluble components.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the total organic extract.

-

-

Fractionation and Analysis:

-

Separate the total organic extract into different compound classes (e.g., saturated hydrocarbons, aromatic hydrocarbons, polar compounds) using silica gel column chromatography. Elute the saturated fraction containing this compound with hexane.

-

Analyze the saturated fraction using GC-MS. Use a non-polar capillary column suitable for hydrocarbon analysis.

-

Identify this compound and its isomers based on their mass spectra (characteristic fragment ion at m/z 217) and retention times compared to authentic standards.[5]

-

Quantify the yield of this compound and other products using an internal standard.

-

Caption: A generalized experimental workflow for the laboratory simulation of cholesterol to this compound transformation via hydrous pyrolysis.

Logical Relationships and Influencing Factors

The transformation of cholesterol to this compound is governed by a set of interconnected geological and chemical factors.

Caption: The logical interplay of key factors influencing the geochemical transformation of cholesterol.

Conclusion

The geochemical transformation of cholesterol to this compound is a fundamental process in organic geochemistry with significant implications for petroleum exploration and paleoreconstruction. Understanding the detailed pathways, the influence of geological variables, and the stereochemical evolution of these molecules allows for a more accurate interpretation of the geological record. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of these transformations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Catabolism and biotechnological applications of cholesterol degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol transformations during heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. waters.com [waters.com]

Unlocking the Potential of Crude Oil: A Technical Guide to Identifying Novel Cholestane Compounds

For Researchers, Scientists, and Drug Development Professionals

The complex mixture of hydrocarbons within crude oil represents a largely untapped reservoir of unique chemical structures. Among these, cholestane and its derivatives, steroidal hydrocarbons derived from the diagenesis of cholesterol, are emerging as compounds of significant interest. Traditionally utilized as biomarkers in petroleum exploration, recent advancements in analytical techniques and a growing understanding of their biological activities are opening new avenues for their application in pharmacology and drug development. This guide provides a comprehensive overview of the methodologies for identifying novel this compound compounds in crude oil, alongside an exploration of their potential biological significance.

The Geochemical Origin and Novelty of this compound in Crude Oil

This compound, a C27 sterane, is the saturated hydrocarbon analog of cholesterol.[1] Its presence in petroleum deposits has long been used as a biomarker, indicating the historical presence of animal life in the source rock's depositional environment.[1] While this compound itself is a well-characterized compound, the "novelty" in this context arises from the identification of its various isomers, degradation products, and related steranes with different carbon numbers (e.g., C26, C28, C29) that are less abundant or have not been fully characterized. These variations in structure are a result of complex diagenetic and catagenetic processes occurring over geological timescales. The identification of these novel structures is crucial, as even subtle stereochemical changes can significantly impact their biological activity.

Experimental Workflow for Identification and Characterization

The identification of novel this compound compounds from a complex matrix like crude oil requires a systematic and multi-step analytical approach. The general workflow involves sample preparation through fractionation, followed by instrumental analysis for separation and identification.

Detailed Experimental Protocols

2.1.1. Sample Preparation: Fractionation of Crude Oil

The initial step in isolating this compound and other steranes is the fractionation of the crude oil sample to separate the saturated (aliphatic) hydrocarbons from the aromatic compounds and asphaltenes. A widely used method is open column chromatography using silica gel.

-

Objective: To separate the crude oil into aliphatic, aromatic, and polar fractions.

-

Materials:

-

Glass chromatography column (e.g., 200 mm x 10.5 mm)

-

Silica gel (activated at 150°C for 24 hours)

-

Anhydrous sodium sulfate

-

n-hexane (or n-pentane)

-

Dichloromethane (DCM)

-

Methanol

-

Crude oil sample

-

-

Procedure:

-

A slurry of activated silica gel in n-hexane is packed into the chromatography column. A small layer of anhydrous sodium sulfate is added on top of the silica gel to prevent disturbance of the packing.

-

A known amount of crude oil (e.g., 100 mg) is dissolved in a minimal amount of n-hexane and loaded onto the column.

-

The aliphatic fraction, containing the this compound compounds, is eluted from the column using n-hexane.[2] The eluate is collected in a clean flask.

-

Subsequently, the aromatic fraction is eluted using a solvent of higher polarity, such as a mixture of n-hexane and dichloromethane.

-

The collected aliphatic fraction is then concentrated by evaporating the solvent under a gentle stream of nitrogen. The concentrated sample is then ready for instrumental analysis.

-

2.1.2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the identification and quantification of this compound and other biomarkers in petroleum geochemistry.[3][4][5] The gas chromatograph separates the individual compounds in the aliphatic fraction based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for each compound.

-

Objective: To separate, identify, and quantify this compound isomers and other steranes.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).

-

Typical GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS (or equivalent), with dimensions of 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness is commonly used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), holds for a few minutes, then ramps up to a high temperature (e.g., 295°C) at a controlled rate (e.g., 5°C/min).

-

Injection Mode: Splitless injection is often used for trace analysis.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: Acquiring a full mass spectrum over a range (e.g., m/z 50-550) to identify a wide range of compounds.

-

Selected Ion Monitoring (SIM): For targeted analysis of steranes, the mass spectrometer is set to monitor for the characteristic fragment ion at m/z 217 .[3][4][5] This significantly increases the sensitivity and selectivity for sterane detection. For more advanced analysis, tandem MS (MS/MS) can be used to monitor specific parent-daughter ion transitions, further reducing interferences.[4]

-

-

Data Presentation and Interpretation

The primary output from a GC-MS analysis is a total ion chromatogram (TIC) and, in SIM mode, an extracted ion chromatogram (EIC) for m/z 217. Peaks in the EIC represent potential sterane compounds. Identification is based on comparing the retention times and mass spectra of the peaks to those of known standards and published data.

Quantitative Analysis

While absolute quantification can be challenging, the relative abundance of different steranes provides valuable information. The peak areas of the C27 (this compound), C28 (ergostane), and C29 (stigmastane) regular steranes are often used to create ternary diagrams that help in determining the source of the organic matter. For the purposes of evaluating novel compounds, a similar approach can be used to compare the abundance of a newly identified compound to known steranes.

Table 1: Representative Relative Abundance of C27, C28, and C29 Steranes in Different Crude Oil Source Rocks

| Source Rock Type | C27 Steranes (%) | C28 Steranes (%) | C29 Steranes (%) | Predominant Precursor Organism |

| Marine Algae | 40-60 | 10-30 | 20-40 | Algae |

| Lacustrine (Saline) | 20-40 | 30-50 | 20-40 | Algae and Bacteria |

| Terrestrial | 20-30 | 20-30 | 40-60 | Higher Plants |

Note: These are generalized values, and the actual distribution can vary significantly between different crude oil samples.[2][6][7]

Biological Significance and Potential for Drug Development

The interest in this compound and its derivatives extends beyond geochemistry. As steroidal molecules, they have the potential to interact with biological systems. The parent molecule, cholesterol, is a vital component of animal cell membranes and a precursor to steroid hormones and bile acids.[1] Derivatives of this compound, particularly oxysterols (oxidized forms of cholesterol), have been shown to be biologically active.[3]

Signaling Pathways

Recent research has identified specific signaling pathways that can be modulated by cholesterol and its derivatives. This provides a compelling rationale for investigating novel this compound compounds from crude oil as potential drug candidates.

-

Hedgehog (Hh) Signaling Pathway: This pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. The transmembrane protein Smoothened (SMO) is a key component of this pathway. Cholesterol and some oxysterols have been shown to directly bind to and activate SMO.[3][8] Therefore, novel this compound derivatives could act as either agonists or antagonists of this pathway.

-

Liver X Receptor (LXR) Signaling Pathway: LXRs are nuclear receptors that play a central role in the regulation of lipid metabolism and inflammation. Oxysterols are the natural ligands for LXRs.[3] Activation of LXR can lead to increased cholesterol efflux from cells, an anti-atherosclerotic effect. Novel this compound compounds could be screened for their ability to modulate LXR activity.

Antimicrobial Activity

Several studies have reported the synthesis and evaluation of this compound derivatives for their antibacterial and antifungal properties.[9][10][11] This suggests that the vast structural diversity of this compound-related compounds in crude oil could be a source of new antimicrobial leads.

Conclusion and Future Directions

The identification of novel this compound compounds in crude oil is a rapidly advancing field, driven by sophisticated analytical techniques and a growing appreciation for the potential pharmacological activities of these molecules. For researchers and drug development professionals, crude oil represents a challenging but potentially rewarding source of novel chemical entities. Future research should focus on:

-

High-throughput screening: Developing methods for the rapid screening of crude oil fractions for biological activity.

-

Structure-activity relationship (SAR) studies: Once novel active compounds are identified, SAR studies will be crucial to optimize their potency and selectivity.

-

Total synthesis: The development of synthetic routes to promising novel this compound compounds will be necessary for their further pharmacological evaluation and potential clinical development.

By bridging the gap between geochemistry and pharmacology, the study of novel this compound compounds in crude oil holds the promise of unlocking new therapeutic avenues for a range of diseases.

References

- 1. Cholesterol activates signaling pathway that promotes cancer | UIC today [today.uic.edu]

- 2. researchgate.net [researchgate.net]

- 3. 7-Ketocholesterol and this compound-triol increase expression of SMO and LXRα signaling pathways in a human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]